4-Ethylpyridine-2-carbonyl chloride
Description
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Structure
2D Structure
3D Structure
Properties
CAS No. |
640296-11-3 |
|---|---|
Molecular Formula |
C8H8ClNO |
Molecular Weight |
169.61 g/mol |
IUPAC Name |
4-ethylpyridine-2-carbonyl chloride |
InChI |
InChI=1S/C8H8ClNO/c1-2-6-3-4-10-7(5-6)8(9)11/h3-5H,2H2,1H3 |
InChI Key |
WOQZVLZKJKYAJM-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=NC=C1)C(=O)Cl |
Origin of Product |
United States |
The Role of Pyridine Based Acyl Halides As Reactive Intermediates
Pyridine-based acyl halides are a class of organic compounds that feature a carbonyl chloride group attached to a pyridine (B92270) ring. This combination of a reactive acyl halide and an electron-deficient aromatic ring system imparts unique chemical properties that are highly valued in contemporary organic synthesis.
The nitrogen atom in the pyridine ring exerts a significant electron-withdrawing effect, which enhances the electrophilicity of the carbonyl carbon. This makes pyridine acyl halides particularly susceptible to nucleophilic attack, a fundamental reaction in the formation of esters, amides, and other carbonyl derivatives. uoanbar.edu.iq The reactivity of these compounds can be finely tuned by the nature and position of substituents on the pyridine ring.
Situating 4 Ethylpyridine 2 Carbonyl Chloride in Advanced Synthetic Strategies
4-Ethylpyridine-2-carbonyl chloride is a specific member of the pyridine (B92270) acyl chloride family, distinguished by an ethyl group at the 4-position of the pyridine ring. This substitution pattern has important implications for its reactivity and utility in advanced synthetic design.
The presence of the ethyl group, an electron-donating group, can subtly modulate the electronic properties of the pyridine ring, influencing the reactivity of the acyl chloride function at the 2-position. The position of the carbonyl chloride at C-2 is significant, as this position on the pyridine ring is inherently more electron-deficient and thus more reactive towards nucleophiles compared to the C-3 position. uoanbar.edu.iq
The strategic placement of the ethyl group at the 4-position and the acyl chloride at the 2-position makes this compound a valuable reagent for introducing a specific substituted pyridine moiety into a larger molecule. This is particularly relevant in the synthesis of pharmaceuticals and agrochemicals, where the pyridine scaffold is a common structural motif. For instance, related pyridine carboxamide structures are key components in the development of kinase inhibitors for cancer therapy. google.com The synthesis of such complex molecules often relies on the precise and predictable reactivity of intermediates like this compound.
Below is a data table outlining some of the key chemical properties of the parent compound, 4-ethylpyridine (B106801).
| Property | Value |
| Molecular Formula | C7H9N |
| Molecular Weight | 107.15 g/mol nih.gov |
| Boiling Point | 168 °C sigmaaldrich.com |
| Density | 0.942 g/mL at 25 °C sigmaaldrich.com |
| Refractive Index | n20/D 1.501 sigmaaldrich.com |
Reactivity and Synthetic Applications of 4 Ethylpyridine 2 Carbonyl Chloride in Advanced Organic Synthesis
Nucleophilic Acyl Substitution Reactions of the Carbonyl Chloride Moiety
The core reactivity of 4-ethylpyridine-2-carbonyl chloride is dominated by nucleophilic acyl substitution. In these reactions, the chloride ion, an excellent leaving group, is displaced by a nucleophile. This process occurs via a general addition-elimination mechanism where the nucleophile first attacks the electrophilic carbonyl carbon, forming a tetrahedral intermediate. Subsequently, this intermediate collapses, reforming the carbonyl double bond and expelling the chloride ion to yield the substituted product. libretexts.orglibretexts.org
Formation of Amides via Aminolysis with Diverse Amine Substrates
The reaction of this compound with primary or secondary amines, a process known as aminolysis, provides a direct route to the corresponding N-substituted 4-ethylpyridine-2-carboxamides. libretexts.orgnih.gov Acyl chlorides react readily, often vigorously, with amines. libretexts.org The reaction is typically performed in an inert solvent, and often a non-nucleophilic base, such as triethylamine (B128534) or an excess of the pyridine (B92270) substrate itself, is added to neutralize the hydrogen chloride (HCl) byproduct that is formed. nih.gov This prevents the protonation of the amine nucleophile, which would render it unreactive.
The versatility of this reaction allows for the introduction of a wide array of functionalities into the final molecule, depending on the structure of the amine used.
Table 1: Representative Aminolysis Reactions
| Amine Substrate | Product |
| Ammonia (NH₃) | 4-Ethylpyridine-2-carboxamide |
| Ethylamine (CH₃CH₂NH₂) | N-Ethyl-4-ethylpyridine-2-carboxamide |
| Diethylamine ((CH₃CH₂)₂NH) | N,N-Diethyl-4-ethylpyridine-2-carboxamide |
| Aniline (C₆H₅NH₂) | N-Phenyl-4-ethylpyridine-2-carboxamide |
| Piperidine (C₅H₁₀NH) | (4-Ethylpyridin-2-yl)(piperidin-1-yl)methanone |
This method is fundamental for creating amide linkages, which are prevalent in biologically active compounds and pharmaceutical drugs.
Esterification Reactions with Alcohols for Corresponding Carboxylate Derivatives
This compound reacts with a variety of primary, secondary, and tertiary alcohols to form the corresponding 4-ethylpyridine-2-carboxylate esters. libretexts.orgiiste.org This esterification process is another example of nucleophilic acyl substitution. masterorganicchemistry.com While the reaction can proceed without a catalyst, it is often facilitated by the presence of a weak base like pyridine or a more potent acylation catalyst such as 4-dimethylaminopyridine (B28879) (DMAP) to accelerate the reaction, especially with less reactive alcohols. organic-chemistry.org
The reaction is typically conducted in an inert solvent, and the choice of alcohol determines the nature of the resulting ester. This provides a straightforward method for synthesizing a library of ester derivatives. youtube.com
Table 2: Representative Esterification Reactions
| Alcohol Substrate | Product |
| Methanol (CH₃OH) | Methyl 4-ethylpyridine-2-carboxylate |
| Ethanol (CH₃CH₂OH) | Ethyl 4-ethylpyridine-2-carboxylate |
| Isopropanol ((CH₃)₂CHOH) | Isopropyl 4-ethylpyridine-2-carboxylate |
| Phenol (C₆H₅OH) | Phenyl 4-ethylpyridine-2-carboxylate |
| Benzyl alcohol (C₆H₅CH₂OH) | Benzyl 4-ethylpyridine-2-carboxylate |
Synthesis of Thioesters through Reaction with Thiols
In a reaction analogous to esterification, this compound can be converted to thioesters by treatment with thiols (mercaptans). Thiols are generally more nucleophilic than their corresponding alcohols, and the reaction to form a thioester is typically rapid and efficient. As with aminolysis and esterification, a base is usually employed to scavenge the HCl byproduct.
This reaction is a reliable method for forming the C-S bond of a thioester, which are important intermediates in organic synthesis, including in the synthesis of ketones and in certain biochemical contexts.
Table 3: Representative Thioesterification Reactions
| Thiol Substrate | Product |
| Ethanethiol (CH₃CH₂SH) | S-Ethyl 4-ethylpyridine-2-carbothioate |
| Thiophenol (C₆H₅SH) | S-Phenyl 4-ethylpyridine-2-carbothioate |
| Benzylthiol (C₆H₅CH₂SH) | S-Benzyl 4-ethylpyridine-2-carbothioate |
Reduction Chemistry of the Acyl Chloride Group
The acyl chloride functional group is readily susceptible to reduction by various hydride reagents. The outcome of the reduction depends significantly on the nature of the reducing agent and the reaction conditions employed.
Conversion to Pyridine-2-methanol Derivatives Using Reducing Agents (e.g., Lithium Aluminum Hydride)
Powerful reducing agents, most notably lithium aluminum hydride (LiAlH₄), will reduce acyl chlorides completely to the corresponding primary alcohol. masterorganicchemistry.comlumenlearning.com The reaction with this compound yields (4-ethylpyridin-2-yl)methanol.
The mechanism involves an initial nucleophilic attack by a hydride ion (H⁻) from LiAlH₄ on the carbonyl carbon. chemistryscore.com This is followed by the elimination of the chloride leaving group to form an intermediate aldehyde, 4-ethylpyridine-2-carbaldehyde. However, aldehydes are more reactive towards reduction than acyl chlorides, so this intermediate is immediately reduced further by another equivalent of hydride to an alkoxide. chemistryscore.comyoutube.com A final aqueous or acidic workup step protonates the alkoxide to furnish the primary alcohol product. youtube.com Due to the high reactivity of LiAlH₄, the reaction must be carried out in anhydrous, non-protic solvents like diethyl ether or tetrahydrofuran (B95107) (THF). lumenlearning.com
Reaction Scheme: this compound → (4-Ethylpyridin-2-yl)methanol Reagents: 1. LiAlH₄, THF 2. H₂O workup
Selective Reduction Strategies for Controlled Functional Group Transformations
Stopping the reduction of an acyl chloride at the intermediate aldehyde stage is a significant challenge because aldehydes are typically more reactive than the starting acyl chloride. chemistryscore.com Strong reducing agents like LiAlH₄ are unsuitable for this transformation as they lead to the fully reduced alcohol. lumenlearning.com Therefore, selective reduction requires the use of less reactive, sterically hindered hydride reagents or specialized catalytic methods.
One common strategy is the use of lithium tri-tert-butoxyaluminum hydride (LiAlH(O-t-Bu)₃) . This reagent is significantly bulkier and less reactive than LiAlH₄, and it can selectively reduce an acyl chloride to an aldehyde at low temperatures with minimal over-reduction to the alcohol. wikipedia.org
Another classic method is the Rosenmund reduction , which involves the catalytic hydrogenation of the acyl chloride over a "poisoned" palladium catalyst (e.g., Pd on BaSO₄, treated with quinoline (B57606) and sulfur). wikipedia.orglibretexts.org The poison deactivates the catalyst just enough to prevent the subsequent reduction of the newly formed aldehyde. libretexts.org
These selective methods allow for the synthesis of 4-ethylpyridine-2-carbaldehyde from the corresponding acyl chloride, providing access to a different class of synthetic intermediates with unique reactivity.
Table 4: Comparison of Reduction Strategies
| Reagent / Method | Product | Selectivity |
| Lithium Aluminum Hydride (LiAlH₄) | (4-Ethylpyridin-2-yl)methanol | Non-selective; reduces to primary alcohol. masterorganicchemistry.com |
| Lithium tri-tert-butoxyaluminum hydride | 4-Ethylpyridine-2-carbaldehyde | Selective for aldehyde. wikipedia.org |
| Rosenmund Reduction (H₂, Pd/BaSO₄, poison) | 4-Ethylpyridine-2-carbaldehyde | Selective for aldehyde. libretexts.org |
Role as a Key Building Block in Complex Molecular Architectures
This compound is a specialized chemical compound that serves as a valuable building block in the field of advanced organic synthesis. Its unique structure, featuring a reactive carbonyl chloride group attached to an ethyl-substituted pyridine ring, allows for its versatile application in constructing complex molecules. The strategic placement of the ethyl group and the acyl chloride functionality on the pyridine core provides chemists with a powerful tool for introducing this specific heterocyclic motif into larger, more intricate molecular frameworks. The reactivity of the acyl chloride group enables a variety of chemical transformations, making it a key component in the synthesis of diverse and sophisticated organic structures.
Intermediate in the Synthesis of Variously Substituted Heterocyclic Compounds
The utility of this compound as an intermediate is particularly evident in the synthesis of a wide array of variously substituted heterocyclic compounds. The acyl chloride functional group is highly electrophilic, readily reacting with a multitude of nucleophiles such as amines, alcohols, and carbanions. This reactivity facilitates the formation of new carbon-nitrogen, carbon-oxygen, and carbon-carbon bonds, respectively, leading to the creation of more complex heterocyclic systems.
For instance, the reaction of this compound with primary or secondary amines leads to the formation of corresponding amides. These amide derivatives can then undergo further intramolecular cyclization reactions to yield fused heterocyclic systems, such as pyrido[1,2-a]pyrimidines or other nitrogen-containing polycyclic structures. Similarly, its reaction with bifunctional nucleophiles can be employed to construct macrocyclic compounds incorporating the 4-ethylpyridine (B106801) moiety. The ability to participate in these and other coupling reactions underscores its importance as a versatile intermediate for accessing novel heterocyclic scaffolds that are of interest in various areas of chemical research.
Precursor for Advanced Pharmaceutical Intermediates and Potential Drug Candidates
In the realm of medicinal chemistry, the 4-ethylpyridine scaffold is a recognized pharmacophore present in a number of biologically active molecules. Consequently, this compound emerges as a critical precursor for the synthesis of advanced pharmaceutical intermediates and potential drug candidates. Its ability to readily couple with other complex molecular fragments allows for the modular assembly of novel compounds that can be screened for therapeutic activity.
The synthesis of potential kinase inhibitors, for example, often involves the formation of amide bonds between a heterocyclic core and various side chains. This compound can serve as the source of the heterocyclic core, enabling the rapid generation of a library of potential drug candidates by reacting it with a diverse set of amines. The resulting compounds can then be evaluated for their ability to modulate the activity of specific protein kinases, which are important targets in cancer therapy and other diseases. The ethyl group on the pyridine ring can also play a crucial role in modulating the pharmacological properties of the final molecule, such as its potency, selectivity, and metabolic stability.
Application in Material Science for Creating Novel Materials with Tailored Properties
The application of this compound extends beyond the life sciences into the field of material science. The pyridine nitrogen atom possesses a lone pair of electrons, which allows it to coordinate with metal ions. This property, combined with the ability of the acyl chloride group to be incorporated into larger polymeric or supramolecular structures, makes it a valuable building block for the creation of novel materials with tailored properties.
Advanced Spectroscopic and Analytical Characterization Techniques for Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, coupling patterns, and integration of signals in both ¹H and ¹³C NMR spectra, the specific arrangement of atoms in 4-Ethylpyridine-2-carbonyl chloride can be confirmed.
The ¹H NMR spectrum of this compound is expected to display distinct signals corresponding to the aromatic protons on the pyridine (B92270) ring and the aliphatic protons of the ethyl group. The electron-withdrawing nature of the carbonyl chloride group at the C2 position and the electron-donating effect of the ethyl group at the C4 position significantly influence the chemical shifts of the pyridine ring protons.
The aromatic region would likely show three signals corresponding to the protons at the C3, C5, and C6 positions of the pyridine ring. The proton at the C6 position, being adjacent to the nitrogen atom and the carbonyl chloride group, is expected to be the most deshielded, appearing at the lowest field. The protons at the C3 and C5 positions would appear at higher fields, with their exact chemical shifts influenced by both the ethyl and carbonyl chloride substituents.
The aliphatic region would feature a quartet and a triplet, characteristic of an ethyl group. The quartet corresponds to the methylene (B1212753) protons (-CH₂-) and the triplet to the methyl protons (-CH₃). The methylene protons are deshielded by the adjacent aromatic ring.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-6 (Pyridine) | 8.2 - 8.4 | Doublet | ~5 |
| H-3 (Pyridine) | 8.0 - 8.2 | Singlet | - |
| H-5 (Pyridine) | 7.4 - 7.6 | Doublet | ~5 |
| -CH₂- (Ethyl) | 2.7 - 2.9 | Quartet | ~7.5 |
| -CH₃ (Ethyl) | 1.2 - 1.4 | Triplet | ~7.5 |
Note: The predicted values are based on the analysis of related pyridine derivatives and general principles of NMR spectroscopy. Actual experimental values may vary.
The ¹³C NMR spectrum provides crucial information about the carbon framework of this compound. Each unique carbon atom in the molecule gives rise to a distinct signal. The chemical shifts of these signals are indicative of the electronic environment of each carbon atom.
The carbonyl carbon of the acyl chloride group is expected to appear at a significantly downfield chemical shift, typically in the range of 165-170 ppm, due to the strong deshielding effect of the adjacent oxygen and chlorine atoms. The carbon atoms of the pyridine ring will resonate in the aromatic region (120-160 ppm), with their specific shifts influenced by the positions of the substituents. The aliphatic carbons of the ethyl group will appear at upfield chemical shifts.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C=O (Carbonyl) | 167 - 170 |
| C-2 (Pyridine) | 150 - 153 |
| C-6 (Pyridine) | 148 - 151 |
| C-4 (Pyridine) | 145 - 148 |
| C-3 (Pyridine) | 125 - 128 |
| C-5 (Pyridine) | 122 - 125 |
| -CH₂- (Ethyl) | 28 - 32 |
| -CH₃ (Ethyl) | 13 - 16 |
Note: The predicted values are based on the analysis of related pyridine derivatives and general principles of ¹³C NMR spectroscopy. Actual experimental values may vary.
Vibrational Spectroscopy (FT-IR) for Functional Group Identification
Fourier-Transform Infrared (FT-IR) spectroscopy is employed to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.
A key feature in the FT-IR spectrum of this compound is the strong absorption band corresponding to the stretching vibration of the carbonyl group (C=O) in the acyl chloride. This band is typically observed at a high frequency due to the electron-withdrawing inductive effect of the chlorine atom. Current time information in Bangalore, IN.hmdb.catcichemicals.com For acyl chlorides, this absorption is generally found in the range of 1770-1815 cm⁻¹. Current time information in Bangalore, IN.tcichemicals.com The presence of the pyridine ring conjugated with the carbonyl group might slightly lower this frequency. Other characteristic bands would include C-H stretching vibrations for the aromatic and aliphatic groups, and C=N and C=C stretching vibrations from the pyridine ring.
| Vibrational Mode | Predicted Absorption Frequency (cm⁻¹) | Intensity |
| C=O Stretch (Acyl Chloride) | 1770 - 1800 | Strong |
| C-H Stretch (Aromatic) | 3000 - 3100 | Medium |
| C-H Stretch (Aliphatic) | 2850 - 3000 | Medium |
| C=N, C=C Stretch (Pyridine Ring) | 1400 - 1600 | Medium to Strong |
| C-Cl Stretch | 650 - 850 | Medium |
Note: The predicted values are based on characteristic infrared absorption frequencies for similar functional groups.
Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Pattern Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to gain insights into its structure through the analysis of its fragmentation patterns. For this compound, the molecular ion peak ([M]⁺) would confirm the molecular weight of the compound. Due to the presence of chlorine, a characteristic isotopic pattern for the molecular ion peak would be observed, with a ratio of approximately 3:1 for the [M]⁺ and [M+2]⁺ peaks, corresponding to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.
The fragmentation pattern would likely involve the loss of the chlorine atom to form a stable acylium ion. Further fragmentation of the pyridine ring and the ethyl group would also be expected, providing additional structural information.
Predicted Fragmentation Pattern:
Molecular Ion Peak ([C₈H₈ClNO]⁺): Confirms the molecular weight.
[M-Cl]⁺: Loss of the chlorine atom to form the 4-ethylpicolinoyl acylium ion.
[M-COCl]⁺: Loss of the carbonyl chloride group to give the 4-ethylpyridine (B106801) radical cation.
Further fragmentation: Cleavage of the ethyl group (loss of CH₃ or C₂H₅) from various fragments.
Elemental Analysis for Empirical Formula Validation
Elemental analysis provides the percentage composition of the elements (carbon, hydrogen, nitrogen, etc.) in a compound. This data is used to determine the empirical formula of the compound, which can then be compared with the molecular formula obtained from mass spectrometry to confirm the compound's identity and purity.
For this compound (C₈H₈ClNO), the theoretical elemental composition would be:
| Element | Atomic Mass | Number of Atoms | Total Mass | Percentage |
| Carbon (C) | 12.01 | 8 | 96.08 | 56.65% |
| Hydrogen (H) | 1.01 | 8 | 8.08 | 4.77% |
| Chlorine (Cl) | 35.45 | 1 | 35.45 | 20.91% |
| Nitrogen (N) | 14.01 | 1 | 14.01 | 8.26% |
| Oxygen (O) | 16.00 | 1 | 16.00 | 9.43% |
| Total | 169.62 | 100% |
Experimental results from elemental analysis that closely match these theoretical percentages would provide strong evidence for the proposed empirical and molecular formula of this compound.
X-ray Crystallography for Definitive Solid-State Structure Determination (on derivatives or related compounds)
Detailed crystallographic studies have been performed on various N-(pyridine-2-carbonyl)pyridine-2-carboxamides and their derivatives. nih.gov For instance, the crystal structure of N-(pyridine-2-carbonyl)pyridine-2-carboxamide reveals an almost planar molecular conformation, with a slight dihedral angle between the two pyridine rings. nih.gov This planarity is a key feature that influences the packing of the molecules in the crystal lattice.
The crystal structures of these related compounds are often stabilized by a network of intermolecular interactions, including hydrogen bonds and π–π stacking. nih.govnih.gov In the case of co-crystals of pyridine-2-carboxamide with dicarboxylic acids, the hydrogen bonding motifs are observed to change depending on the length of the alkyl chain of the co-former, leading to different supramolecular assemblies. nih.gov
The structural parameters obtained from these related compounds, such as the bond lengths within the pyridine ring and of the carbonyl group, provide a reliable benchmark for understanding the geometry of this compound. The synthesis and crystallographic analysis of various pyridine dicarboxamide ligands and their metal complexes further expand the library of structural data for this class of compounds. rsc.orgmdpi.comresearchgate.net
Interactive Table: Crystallographic Data for Related Pyridine-2-Carboxamide Derivatives
| Compound Name | Formula | Crystal System | Space Group | Key Structural Features | Reference |
| N-(pyridine-2-carbonyl)pyridine-2-carboxamide | C₁₂H₉N₃O₂ | Orthorhombic | Pna2₁ | Nearly planar molecule, dihedral angle of 6.1(2)° between pyridine rings. | nih.gov |
| Pyridine-2-carboxamide-succinic acid co-crystal | C₁₀H₁₂N₂O₅ | Triclinic | Pī | Formation of a trimeric hydrogen-bonded motif. | nih.gov |
| N,N′-bis(2-pyridyl)pyridine-2,6-dicarboxamide monohydrate | C₁₇H₁₃N₅O₂·H₂O | Monoclinic | P2₁/c | Extensive intramolecular hydrogen bonding. | rsc.org |
| N,N'-bis(phenyl)pyridine-2,6-dicarboxamide | C₁₉H₁₅N₃O₂ | Orthorhombic | Pbca | Semi-skew conformation of carboxamide groups. | mdpi.com |
Note: The data presented is for derivatives and related compounds to provide insight into the probable structural characteristics of this compound.
UV-Visible Spectroscopy for Electronic Transitions and Conjugation Analysis
UV-Visible spectroscopy is a valuable tool for investigating the electronic transitions within a molecule and understanding the extent of conjugation. For a compound like this compound, the UV-Vis spectrum is expected to be characterized by absorptions arising from π → π* and n → π* transitions associated with the pyridine ring and the carbonyl group. libretexts.orgmasterorganicchemistry.com
The pyridine ring, an aromatic heterocycle, exhibits strong π → π* transitions, typically observed in the region of 200-270 nm. researchgate.net The spectrum of pyridine itself shows a prominent absorption band around 254-256 nm. researchgate.net The presence of substituents on the pyridine ring can cause a shift in the absorption maximum (λmax) and a change in the molar absorptivity (ε).
The carbonyl group (C=O) of the acyl chloride moiety introduces an additional electronic transition, the n → π* transition, which involves the excitation of a non-bonding electron from the oxygen atom to an anti-bonding π* orbital. This transition is typically weaker in intensity compared to π → π* transitions and appears at a longer wavelength, often in the 270-300 nm region for isolated carbonyl groups. masterorganicchemistry.com
Conjugation between the pyridine ring and the carbonyl group in this compound is expected to influence the positions of these absorption bands. Conjugation generally leads to a bathochromic (red) shift, moving the absorption maxima to longer wavelengths. libretexts.org This is due to the delocalization of π-electrons, which lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The electronic absorption spectra of various pyridine derivatives, such as azidopyridines, have been studied, revealing multiple overlapping transitions that are sensitive to the substitution pattern and solvent polarity. nih.govresearchgate.net
Interactive Table: Typical UV-Visible Absorption Maxima for Related Chromophores
| Chromophore/Compound Class | Transition Type | Typical λmax (nm) | Molar Absorptivity (ε) | Reference |
| Pyridine | π → π | ~256 | High | researchgate.net |
| Isolated Carbonyl (Ketones/Aldehydes) | n → π | ~270-300 | Low (10-100) | masterorganicchemistry.com |
| Conjugated Carbonyls (enones) | π → π | >200 (shifted to longer λ) | High | libretexts.org |
| 2-Azidopyridine | π → π | Multiple bands observed | - | nih.govresearchgate.net |
Note: The specific λmax for this compound will be influenced by the combined effects of the ethyl and carbonyl chloride substituents and the solvent used for analysis.
Computational and Theoretical Investigations on 4 Ethylpyridine 2 Carbonyl Chloride
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations are fundamental in modern chemistry for predicting molecular properties from first principles. These methods are invaluable for understanding the electronic structure and predicting the reactivity of molecules like 4-Ethylpyridine-2-carbonyl chloride.
Density Functional Theory (DFT) Studies on Molecular Geometry and Energetics
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It is a workhorse in computational chemistry for predicting the optimized geometry and energetic properties of molecules. For this compound, DFT calculations would be employed to determine key structural parameters.
A DFT study would begin with the optimization of the molecule's ground state geometry. This process finds the lowest energy arrangement of the atoms, providing theoretical values for bond lengths, bond angles, and dihedral angles. For instance, the planarity of the pyridine (B92270) ring and the orientation of the ethyl and carbonyl chloride substituents would be determined.
Once the optimized geometry is obtained, various energetic properties can be calculated. These include the total electronic energy, the heat of formation, and vibrational frequencies. The calculated vibrational frequencies can be compared with experimental infrared (IR) and Raman spectra to validate the accuracy of the computational model. While specific data for this compound is not available, a hypothetical table of DFT-calculated geometric parameters is presented below to illustrate the expected outcomes.
Hypothetical DFT-Calculated Geometrical Parameters for this compound
| Parameter | Predicted Value |
|---|---|
| C=O Bond Length | ~1.19 Å |
| C-Cl Bond Length | ~1.79 Å |
| C-C (carbonyl-ring) Bond Length | ~1.50 Å |
| Pyridine Ring C-N Bond Lengths | ~1.33 - 1.34 Å |
| Pyridine Ring C-C Bond Lengths | ~1.38 - 1.40 Å |
Note: These are estimated values based on typical bond lengths for similar functional groups and are not from actual calculations on this compound.
Analysis of Frontier Molecular Orbitals (FMOs) to Predict Reactivity
Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.org The energies and spatial distributions of these orbitals provide significant insights into the molecule's reactivity and the likely sites for electrophilic and nucleophilic attack. libretexts.org
For this compound, the LUMO is expected to be primarily located on the carbonyl group, specifically on the antibonding π* orbital of the C=O bond. libretexts.org This indicates that the carbonyl carbon is the principal electrophilic site, susceptible to attack by nucleophiles. The HOMO, conversely, would likely be associated with the electron-rich pyridine ring and potentially the lone pairs on the chlorine and oxygen atoms.
The energy gap between the HOMO and LUMO is an important indicator of the molecule's kinetic stability. A large HOMO-LUMO gap suggests high stability and low reactivity, while a small gap indicates a molecule that is more readily polarized and reactive. DFT calculations would provide precise energies for these orbitals, allowing for a quantitative assessment of the reactivity of this compound.
Hypothetical FMO Analysis Data for this compound
| Orbital | Energy (eV) | Primary Location | Implied Reactivity |
|---|---|---|---|
| HOMO | - | Pyridine Ring, Cl atom | Site of electrophilic attack |
| LUMO | - | Carbonyl Carbon (C=O π*) | Site of nucleophilic attack |
Note: Specific energy values are absent as they would require dedicated DFT calculations.
Reaction Mechanism Studies and Transition State Analysis
Computational chemistry is instrumental in elucidating reaction mechanisms by mapping out the potential energy surface of a reaction, including the identification of transition states and intermediates.
Computational Elucidation of Nucleophilic Attack Pathways at the Carbonyl Carbon
The carbonyl carbon of the acyl chloride group in this compound is a strong electrophilic center. Nucleophilic acyl substitution is the characteristic reaction of acyl chlorides. libretexts.org Computational studies can model the pathway of this reaction, which typically proceeds through a two-step addition-elimination mechanism. masterorganicchemistry.com
In the first step, a nucleophile attacks the carbonyl carbon, leading to the formation of a tetrahedral intermediate. masterorganicchemistry.com DFT calculations can be used to determine the structure and energy of this intermediate. The second step involves the departure of the leaving group, in this case, the chloride ion, and the reformation of the carbon-oxygen double bond.
The transition state for the nucleophilic attack can be located and characterized using computational methods. The energy of this transition state determines the activation energy of the reaction, which is a critical factor for the reaction rate. A study on the nucleophilic substitution of pyridine at a carbonyl center highlighted the complexity of these reactions and the utility of DFT in understanding their mechanisms. nih.gov While that study did not use the exact substrate , its findings on the nature of the transition state would be relevant.
Solvent Effects on Reaction Dynamics and Selectivity
The solvent in which a reaction is conducted can have a profound impact on its rate, selectivity, and even the reaction mechanism itself. researchgate.net Computational models can incorporate solvent effects, either implicitly, by treating the solvent as a continuous medium, or explicitly, by including individual solvent molecules in the calculation.
For the reactions of this compound, the polarity of the solvent would be a crucial factor. Polar solvents can stabilize charged species, such as the tetrahedral intermediate and the departing chloride ion in a nucleophilic acyl substitution reaction. This stabilization can lower the activation energy and accelerate the reaction. Computational studies could systematically investigate the effect of different solvents on the reaction profile, providing insights that are valuable for optimizing reaction conditions. For instance, models could predict how solvents with varying dielectric constants or hydrogen-bonding capabilities influence the stability of the transition state and intermediates. researchgate.net
Future Directions and Emerging Research Avenues for 4 Ethylpyridine 2 Carbonyl Chloride
Development of More Sustainable and Green Synthetic Routes
The traditional synthesis of acyl chlorides, including 4-Ethylpyridine-2-carbonyl chloride, often relies on stoichiometric chlorinating agents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). These reagents raise environmental and safety concerns due to their toxicity, corrosiveness, and the generation of hazardous byproducts. Future research will prioritize the development of greener alternatives that align with the principles of sustainable chemistry.
Key areas of investigation will likely include:
Catalytic Chlorination: Moving away from stoichiometric reagents, research could explore catalytic systems for the conversion of the parent carboxylic acid (4-ethylpicolinic acid) to the acyl chloride. This would minimize waste and improve atom economy.
Alternative Chlorinating Agents: Investigating less hazardous chlorinating agents is a crucial avenue. Reagents that have solid forms or can be generated in-situ under milder conditions would offer significant advantages in terms of handling and safety.
Greener Solvents and Conditions: The synthesis of pyridine (B92270) derivatives is increasingly employing eco-friendly solvents like ethanol, water, or even solvent-free conditions to reduce environmental impact. rsc.orgtandfonline.com Microwave-assisted synthesis and ultrasound irradiation are also being explored to shorten reaction times and improve energy efficiency. nih.govresearchgate.net Applying these techniques to the synthesis of this compound and its precursors could lead to more sustainable production pathways. For instance, the use of recoverable promoters like cupric chloride dihydrate for certain transformations in carbonyl chemistry highlights a trend towards recyclable reagents. organic-chemistry.org
| Synthesis Strategy | Traditional Approach | Potential Green Approach | Key Benefits of Green Approach |
| Chlorinating Agent | Thionyl Chloride (SOCl₂) | Catalytic systems; Novel, less hazardous agents | Reduced waste, improved safety, higher atom economy |
| Solvents | Dichloromethane, Chloroform | Ethanol, Water, Ionic Liquids, Supercritical CO₂ | Lower environmental impact, reduced toxicity |
| Energy Input | Conventional heating | Microwave irradiation, Ultrasonic waves | Faster reactions, lower energy consumption |
| Overall Process | Multi-step batch processes | One-pot multicomponent reactions (MCRs) researchgate.netbohrium.com | Increased efficiency, reduced purification steps, less waste |
Exploration of Novel Catalytic Applications in Organic Transformations
The pyridine nucleus is a well-established structural motif in ligands for metal-catalyzed reactions. bhu.ac.in The 4-ethylpyridine (B106801) moiety, combined with the reactive carbonyl chloride handle, makes this compound an attractive precursor for developing new catalysts.
Future research could focus on:
Synthesis of Novel Ligands: The acyl chloride group can readily react with amines, alcohols, and other nucleophiles. This allows for the straightforward attachment of the 4-ethylpyridine unit to various scaffolds, such as polymers, nanoparticles, or complex organic molecules, to create novel mono- or bidentate ligands for transition metal catalysis. The resulting metal complexes could find applications in cross-coupling reactions, hydrogenations, or carbonylations. mdpi.com
Development of Organocatalysts: Pyridine derivatives can function as organocatalysts. By modifying the carbonyl chloride group, it is possible to design new classes of catalysts where the pyridine nitrogen acts as a Lewis base or participates in hydrogen bonding to activate substrates in various organic transformations.
Immobilized Catalysts: Reacting this compound with functionalized solid supports (e.g., silica, polystyrene) could lead to the development of heterogeneous catalysts. Such immobilized catalysts are highly desirable for industrial applications as they can be easily separated from the reaction mixture and recycled, reducing costs and environmental burden. The use of materials like activated fly ash as a reusable catalyst in pyridine synthesis points to the potential for developing robust, supported catalysts. bhu.ac.in
Integration into Flow Chemistry and Automated Synthesis Platforms for Scalable Production
The production of fine chemicals and pharmaceuticals is undergoing a paradigm shift from traditional batch processing to continuous flow chemistry. vcu.edu This technology offers superior control over reaction parameters, enhanced safety, and improved scalability. beilstein-journals.org Integrating the synthesis of this compound into flow platforms is a logical next step for efficient and scalable production.
Emerging research avenues include:
Continuous Flow Synthesis: Developing a continuous flow process for the synthesis of this compound from its carboxylic acid precursor. This would involve pumping the starting material and a suitable chlorinating agent through a heated reactor coil. This approach can significantly improve reaction efficiency and safety, especially when handling hazardous reagents. vcu.edu VCU researchers, for example, have demonstrated a 75% reduction in production costs and a yield increase from 58% to 92% by converting a five-step batch process for a pyridine derivative into a single continuous flow step. vcu.edu
Automated Reagent Handling: Flow chemistry allows for the automated and precise handling of reagents that are difficult to manage in batch reactors, such as corrosive gases or highly reactive liquids. This is particularly relevant for the chlorination step.
| Parameter | Batch Processing | Flow Chemistry | Advantages of Flow Chemistry |
| Scalability | Difficult, requires larger reactors | Easier, by running the system for longer | Predictable scale-up, consistent product quality |
| Safety | Higher risk with exothermic or hazardous reactions | Enhanced safety due to small reaction volumes | Better heat and mass transfer, improved control |
| Efficiency | Can have lower yields and longer reaction times | Often higher yields and significantly shorter reaction times | Precise control over temperature, pressure, and stoichiometry |
| Automation | Limited | Fully automatable | High throughput screening and process optimization |
Design and Synthesis of Advanced Derivatives for Targeted Applications in Chemical Biology and Medicinal Chemistry
The pyridine ring is a privileged scaffold in medicinal chemistry, found in numerous approved drugs. vcu.edumdpi.com The acyl chloride functionality of this compound serves as a versatile anchor point for creating libraries of novel compounds for biological screening.
Future directions will likely involve:
Diversity-Oriented Synthesis: Using this compound as a starting point to generate a diverse range of derivatives, such as amides, esters, and ketones. By reacting it with a wide array of amines and alcohols, researchers can create large compound libraries for high-throughput screening against various biological targets. This approach is crucial for discovering new lead compounds in drug discovery. acs.org
Bioactive Conjugates: Attaching the 4-ethylpyridine-2-carbonyl moiety to known bioactive molecules, peptides, or natural products. This can modify the parent molecule's pharmacokinetic properties, such as solubility, cell permeability, and metabolic stability, potentially leading to improved therapeutic efficacy.
Chemical Probes and Imaging Agents: Synthesizing derivatives that can act as chemical probes to study biological processes. For example, by incorporating fluorescent tags or affinity labels through the carbonyl group, researchers can create tools to visualize and investigate the role of specific enzymes or receptors in living systems. The development of novel pyridoxal (B1214274) helicates for potential antiviral applications showcases the advanced molecular architectures accessible from pyridine-based building blocks. mdpi.com
Q & A
Basic: What are the optimal synthetic routes for 4-Ethylpyridine-2-carbonyl Chloride, and how can reaction yields be maximized?
Methodological Answer:
The synthesis of pyridine carbonyl chlorides typically involves reacting carboxylic acid derivatives with chlorinating agents. For example, 4-Chloropyridine-2-carbonyl chloride hydrochloride was prepared using thionyl chloride (SOCl₂) and sodium bromide (NaBr) in chlorobenzene, yielding 58% after purification . To maximize yields:
- Use anhydrous conditions to prevent hydrolysis of the acyl chloride.
- Optimize stoichiometry (e.g., excess SOCl₂ ensures complete conversion of the acid).
- Monitor reaction temperature: Elevated temperatures (e.g., 85°C) improve kinetics but may require reflux under inert gas to avoid decomposition .
Basic: What spectroscopic and analytical techniques are essential for characterizing this compound?
Methodological Answer:
Key techniques include:
- NMR Spectroscopy : - and -NMR identify substituents on the pyridine ring and confirm acyl chloride formation (e.g., carbonyl carbon at ~164 ppm in DMSO-d₆) .
- Mass Spectrometry (ESI-MS) : Validate molecular weight (e.g., [M+Na] peaks) and detect impurities .
- Thermogravimetric Analysis (TGA) : Assess thermal stability, critical for storage and reaction planning .
Advanced: How can researchers address instability of this compound during nucleophilic substitution reactions?
Methodological Answer:
Instability often arises from moisture sensitivity or competing side reactions. Mitigation strategies include:
- Inert Atmosphere : Conduct reactions under nitrogen/argon to prevent hydrolysis .
- Low-Temperature Conditions : Perform substitutions at 0–5°C to slow decomposition .
- Sequential Additions : Add nucleophiles dropwise to control exothermicity and minimize byproducts (e.g., pyridine N-oxides from oxidation) .
Advanced: How should researchers design experiments to analyze the reactivity of this compound in heterocyclic coupling reactions?
Methodological Answer:
- Control Reactions : Compare reactivity with/without catalysts (e.g., Cu(II) complexes, which enhance coupling efficiency in pyridine derivatives) .
- Kinetic Studies : Use in-situ FT-IR to monitor acyl chloride consumption rates under varying conditions (e.g., solvent polarity, temperature) .
- Computational Modeling : Predict reactive sites using DFT calculations to guide experimental design (e.g., electrophilicity of the carbonyl carbon) .
Advanced: How can conflicting data on the ecological toxicity of this compound be resolved in risk assessments?
Methodological Answer:
When toxicity data is unavailable (as noted in safety reports ):
- Read-Across Analysis : Use data from structurally similar compounds (e.g., 2-(4-chlorobenzyl)pyridine) to estimate persistence and bioaccumulation .
- In Silico Tools : Apply QSAR models to predict acute toxicity and prioritize lab testing for high-risk endpoints .
- Tiered Testing : Start with in vitro assays (e.g., Ames test for mutagenicity) before advancing to aquatic toxicity studies .
Basic: What safety protocols are critical when handling this compound given limited toxicity data?
Methodological Answer:
- Personal Protective Equipment (PPE) : Use nitrile gloves, goggles, and fume hoods to prevent skin/eye contact and inhalation .
- Emergency Response : Neutralize spills with sodium bicarbonate to hydrolyze the acyl chloride safely .
- Storage : Keep at 0–6°C in airtight, moisture-resistant containers to prevent degradation .
Advanced: What strategies are effective in resolving contradictions between theoretical and experimental yields in large-scale syntheses?
Methodological Answer:
- Scale-Up Adjustments : Account for heat transfer limitations by using jacketed reactors with controlled cooling .
- Purification Optimization : Employ column chromatography with gradients (e.g., ethyl acetate/petroleum ether) to separate acyl chloride from unreacted acid or solvents .
- Process Analytics : Use inline Raman spectroscopy to monitor reaction progress and adjust parameters in real time .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
